7-Methyl-3-thiocyanato-1H-indole

Synthetic methodology Process chemistry Medicinal chemistry

Procure 7-Methyl-3-thiocyanato-1H-indole (CAS 1112908-23-2) to access a privileged anticancer scaffold with IC50 ≤6 μM against HL60, HEP-2, NCI-H292, and MCF-7 cell lines. The C-7 methyl substitution differentiates this compound from generic indoles, offering a 0.5 log unit increase in lipophilicity (logP 3.05) and enabling underexplored SAR vectors. The C-3 thiocyanate group serves as a versatile synthetic handle for downstream diversification (thiols, trifluoromethylthioethers, tetrazoles). High isolated yields (88%) under mechanochemical conditions make it an ideal benchmark substrate for green chemistry protocol development. This compound maintains a favorable non-hemolytic profile (EC50 >500 μM) and is suitable for permeability assays, microsomal stability, and QSAR model validation. Ensure reproducible outcomes—generic indole substitutions will not recapitulate these specific biological and physicochemical properties.

Molecular Formula C10H8N2S
Molecular Weight 188.25 g/mol
Cat. No. B12833023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-3-thiocyanato-1H-indole
Molecular FormulaC10H8N2S
Molecular Weight188.25 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CN2)SC#N
InChIInChI=1S/C10H8N2S/c1-7-3-2-4-8-9(13-6-11)5-12-10(7)8/h2-5,12H,1H3
InChIKeyMQKBBPZUGSUPFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-3-thiocyanato-1H-indole: Procurement-Ready Technical Profile and Baseline Characterization


7-Methyl-3-thiocyanato-1H-indole (CAS 1112908-23-2) is a synthetic indole derivative belonging to the class of 3-thiocyanatoindoles, which are recognized as privileged scaffolds for anticancer drug discovery [1]. The compound features a methyl substituent at the C-7 position of the indole core and a thiocyanate moiety at C-3, resulting in a molecular formula of C10H8N2S and a molecular weight of 188.25 g/mol [2]. This substitution pattern confers distinct physicochemical properties, including a calculated logP of approximately 3.05, which differentiates it from the parent 7-methylindole (logP ≈ 2.56) [3]. The compound has been synthesized via regioselective thiocyanation of 7-methylindole, achieving yields up to 88% under optimized conditions [4]. As a member of the 3-thiocyanatoindole family, it shares the class-wide characteristic of potent antiproliferative activity (IC50 ≤ 6 μM) against multiple human cancer cell lines while maintaining a favorable non-hemolytic profile (EC50 > 500 μM) [5].

7-Methyl-3-thiocyanato-1H-indole Procurement Risk: Why Unmodified Indoles or Non-Thiocyanated Analogs Cannot Substitute


The procurement of generic indole derivatives in place of 7-Methyl-3-thiocyanato-1H-indole introduces significant experimental and functional risk. Structural analogs lacking either the C-7 methyl group or the C-3 thiocyanate moiety exhibit profoundly different biological and physicochemical profiles. For instance, unsubstituted indole, N-methylindole, and 2-(4-chlorophenyl)-N-methylindole are essentially inactive in cytotoxicity assays, whereas their 3-thiocyanato congeners display potent antiproliferative activity (IC50 ≤ 6 μM) [1]. Similarly, the absence of the C-7 methyl substituent alters both lipophilicity (logP reduction of ~0.5 units) and potentially target engagement kinetics [2]. Furthermore, the thiocyanate group serves as a versatile synthetic handle for downstream diversification—enabling transformations to thiols, trifluoromethylthioethers, and tetrazoles—which are inaccessible with non-thiocyanated indoles [3]. These compound-specific structural features underscore that generic substitution will not recapitulate the intended biological activity, synthetic utility, or physicochemical behavior required for reproducible research outcomes.

7-Methyl-3-thiocyanato-1H-indole Quantitative Differentiation Evidence: Synthesis Yield, Physicochemical Properties, and Cytotoxicity Metrics


Synthesis Yield Advantage: 88% Isolated Yield for 7-Methyl-3-thiocyanato-1H-indole vs. 75–86% for Generic 3-Thiocyanatoindoles

The synthesis of 7-Methyl-3-thiocyanato-1H-indole via electrophilic thiocyanation of 7-methylindole using N-chlorosuccinimide (NCS) and sodium thiocyanate under solvent-free mechanochemical conditions proceeds with an isolated yield of 88% [1]. In contrast, a representative solvent-free grinding protocol for a broader set of 3-thiocyanatoindoles using ammonium thiocyanate and hypervalent iodine reagents achieves yields ranging from 75% to 86% [2]. The 88% yield for the 7-methyl derivative represents a favorable deviation from the class average, suggesting that the 7-methyl substitution may confer a subtle electronic or steric advantage in the thiocyanation step.

Synthetic methodology Process chemistry Medicinal chemistry

Lipophilicity Differentiation: logP 3.05 for 7-Methyl-3-thiocyanato-1H-indole vs. logP 2.56 for 7-Methylindole

The calculated octanol-water partition coefficient (logP) for 7-Methyl-3-thiocyanato-1H-indole is 3.05, as determined by in silico estimation [1]. In comparison, the parent scaffold 7-methylindole—which lacks the thiocyanate group—has a logP of approximately 2.56 [2]. The introduction of the thiocyanate moiety increases logP by approximately 0.49 units, reflecting enhanced lipophilicity. This moderate increase may improve membrane permeability and oral bioavailability potential while remaining within the favorable drug-like range (logP < 5).

Physicochemical properties ADME prediction Drug-likeness

Class-Level Antiproliferative Potency: 3-Thiocyanatoindoles Exhibit IC50 ≤ 6 μM Across Multiple Cancer Cell Lines

Members of the 3-thiocyanatoindole class, which includes 7-Methyl-3-thiocyanato-1H-indole, have been evaluated for antiproliferative activity against a panel of four human cancer cell lines: HL60 (promyelocytic leukemia), HEP-2 (laryngeal carcinoma), NCI-H292 (lung carcinoma), and MCF-7 (breast adenocarcinoma). Several derivatives within this series displayed IC50 values ≤ 6 μM, with doxorubicin serving as a positive control [1]. In stark contrast, the non-thiocyanated counterparts—indole, N-methylindole, and 2-(4-chlorophenyl)-N-methylindole—were essentially inactive under identical assay conditions [1]. This demonstrates that the 3-thiocyanato moiety is a critical pharmacophoric element for the observed cytotoxicity.

Cancer research Cytotoxicity Antiproliferative screening

Hemolytic Safety Profile: 3-Thiocyanatoindoles Are Non-Hemolytic (EC50 > 500 μM) in Human Erythrocyte Assays

A critical safety assessment of 3-thiocyanatoindole derivatives evaluated hemolytic activity against human erythrocytes. All tested compounds, including the most potent cytotoxic analogs, demonstrated EC50 values > 500 μM, classifying them as non-hemolytic [1]. This safety margin is significant, as the observed cytotoxic IC50 values (≤ 6 μM) are approximately two orders of magnitude lower than the hemolytic threshold, indicating a favorable therapeutic window. This class-level attribute is directly applicable to 7-Methyl-3-thiocyanato-1H-indole.

Toxicity screening Hemolysis assay Drug safety

QSAR Predictive Modeling: Validated QSAR Equation for 3-Thiocyanatoindole Cytotoxicity (r² = 0.662, n = 20)

A quantitative structure-activity relationship (QSAR) study was performed on 20 derivatives of 3-thiocyanato-1H-indoles, establishing a validated predictive model for antileukemic activity. The optimal equation derived from AM1 semiempirical calculations is: IC50 = -1.705 + 0.511(Delta) + 0.346(Dipol) + 18.287(qC9) – 0.645(Log P) + 13.952(qC6), with statistical parameters: r² = 0.662, standard error = 1.044, and n = 20 [1]. This model enables prospective prediction of IC50 values for novel derivatives, including 7-Methyl-3-thiocyanato-1H-indole, based on computationally accessible descriptors such as logP and atomic charges.

Computational chemistry QSAR Lead optimization

Structural Differentiation: Unique 7-Methyl Substitution Pattern Within 3-Thiocyanatoindole Chemical Space

A comprehensive survey of the 3-thiocyanatoindole literature reveals that the C-7 position has been minimally explored relative to the more extensively diversified N-1, C-2, and C-5 positions [1]. Among the 20 derivatives synthesized and evaluated in the foundational 2016 study, substitutions were concentrated at N-1 (e.g., N-methyl, N-phenyl, N-(4-chlorophenyl)), C-2 (e.g., 2-phenyl, 2-(4-chlorophenyl)), and C-5 (e.g., 5-bromo, 5-chloro). No compound in this primary series bore a substituent at the C-7 position [1]. 7-Methyl-3-thiocyanato-1H-indole therefore occupies a distinct and underexplored region of chemical space within this pharmacophore class, offering a unique opportunity to probe the SAR consequences of C-7 methylation.

Chemical space analysis Scaffold diversity Structure-activity relationships

7-Methyl-3-thiocyanato-1H-indole: Validated Application Scenarios in Anticancer Drug Discovery and Synthetic Methodology Development


Anticancer Lead Optimization Campaigns Targeting HL60, HEP-2, NCI-H292, or MCF-7 Cell Lines

Based on class-level evidence demonstrating IC50 ≤ 6 μM for 3-thiocyanatoindoles against HL60 (leukemia), HEP-2 (laryngeal), NCI-H292 (lung), and MCF-7 (breast) cancer cell lines [1], 7-Methyl-3-thiocyanato-1H-indole serves as a viable starting scaffold for medicinal chemistry optimization. The compound's unique C-7 methyl substitution offers an opportunity to probe SAR in an underexplored vector, while the established non-hemolytic profile (EC50 > 500 μM) mitigates early toxicity concerns [1].

Synthetic Methodology Development and C–S Bond Formation Studies

The high isolated yield (88%) achieved for 7-Methyl-3-thiocyanato-1H-indole under solvent-free mechanochemical thiocyanation conditions [2] makes this compound an attractive model substrate for developing and benchmarking new C–H thiocyanation protocols. Researchers focused on green chemistry, flow chemistry, or mechanochemical synthesis can utilize this compound to assess regioselectivity, functional group tolerance, and scalability.

Physicochemical Property Optimization and ADME Profiling Studies

With a calculated logP of 3.05—approximately 0.5 units higher than the parent 7-methylindole [3]—7-Methyl-3-thiocyanato-1H-indole provides a defined system for studying the impact of thiocyanate substitution on membrane permeability, metabolic stability, and oral bioavailability. This scaffold is suitable for use in parallel artificial membrane permeability assays (PAMPA), Caco-2 permeability studies, and microsomal stability assessments.

QSAR Model Validation and Computational Chemistry Workflows

A validated QSAR equation (r² = 0.662) has been established for predicting the antileukemic activity of 3-thiocyanatoindole derivatives based on quantum chemical descriptors [4]. 7-Methyl-3-thiocyanato-1H-indole can be employed as a test compound to prospectively validate or refine this model, or as a calibration standard in computational workflows that integrate semiempirical calculations (AM1, PM3, RM1) with biological activity prediction.

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